Cas no 2034576-09-3 (2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine)

2-{1-(5-クロロ-2-メトキシベンゾイル)ピペリジン-3-イルオキシ}ピリミジンは、高度に選択的な薬理活性を有する化合物です。その化学構造は、5-クロロ-2-メトキシベンゾイル基とピペリジン環、ピリミジン骨格から構成され、優れた分子安定性と生体適合性を示します。本化合物は、特定の酵素阻害作用や受容体結合能に焦点を当てた研究において有用であり、医薬品開発のリード化合物としての潜在性を有しています。また、合成経路の最適化により高収率での製造が可能で、研究用試薬としての再現性も確保されています。その特異的な構造特性から、中枢神経系や炎症関連ターゲットへの応用が期待されています。

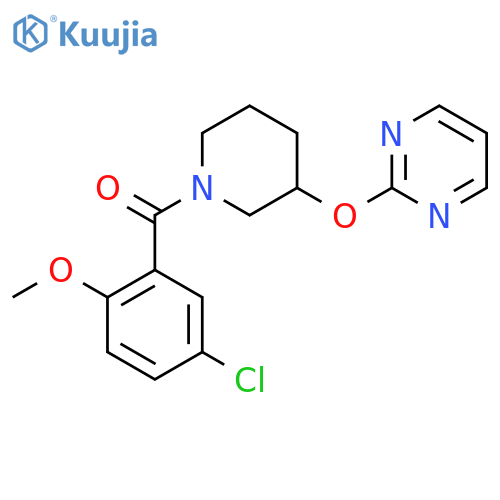

2034576-09-3 structure

商品名:2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine

2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine 化学的及び物理的性質

名前と識別子

-

- 2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine

- AKOS026701496

- 2034576-09-3

- (5-chloro-2-methoxyphenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

- 2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine

- F6480-2433

- (5-chloro-2-methoxyphenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone

-

- インチ: 1S/C17H18ClN3O3/c1-23-15-6-5-12(18)10-14(15)16(22)21-9-2-4-13(11-21)24-17-19-7-3-8-20-17/h3,5-8,10,13H,2,4,9,11H2,1H3

- InChIKey: MIGFFBUPMYDXDV-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)C(N1CCCC(C1)OC1N=CC=CN=1)=O)OC

計算された属性

- せいみつぶんしりょう: 347.1036691g/mol

- どういたいしつりょう: 347.1036691g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 420

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6480-2433-20μmol |

2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine |

2034576-09-3 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6480-2433-50mg |

2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine |

2034576-09-3 | 50mg |

$160.0 | 2023-09-08 | ||

| Life Chemicals | F6480-2433-20mg |

2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine |

2034576-09-3 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6480-2433-2μmol |

2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine |

2034576-09-3 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6480-2433-2mg |

2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine |

2034576-09-3 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6480-2433-10mg |

2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine |

2034576-09-3 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6480-2433-5μmol |

2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine |

2034576-09-3 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6480-2433-15mg |

2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine |

2034576-09-3 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6480-2433-4mg |

2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine |

2034576-09-3 | 4mg |

$66.0 | 2023-09-08 | ||

| Life Chemicals | F6480-2433-25mg |

2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine |

2034576-09-3 | 25mg |

$109.0 | 2023-09-08 |

2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

2034576-09-3 (2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine) 関連製品

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬